molecular formula C17H21N5O5 B2975413 N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine CAS No. 1203205-72-4

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

Cat. No.: B2975413
CAS No.: 1203205-72-4
M. Wt: 375.385
InChI Key: XDXZTMTVZBQLJY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine ( 1203205-72-4) is a chemical compound with the molecular formula C17H21N5O5 and a molecular weight of 375.4 g/mol . This nitropyrimidine derivative features a morpholine ring and a dimethoxyphenylamine substituent, a structural motif common in pharmaceutical research. Compounds with similar nitropyrimidine scaffolds are frequently investigated in medicinal chemistry for their potential as kinase inhibitors, which are crucial for developing therapies for conditions such as cancer and inflammatory diseases . For instance, research on related structures has shown promise in the development of selective JAK2 inhibitors for treating myeloproliferative neoplasms . The presence of the morpholine group can influence the molecule's solubility and its ability to interact with biological targets, while the nitro group can serve as a key handle for further synthetic modification . This product is intended for research and further manufacturing applications, strictly as a building block or intermediate in chemical synthesis and biological screening. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5/c1-11-15(22(23)24)16(21-6-8-27-9-7-21)20-17(18-11)19-13-5-4-12(25-2)10-14(13)26-3/h4-5,10H,6-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXZTMTVZBQLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally the attachment of the morpholine and dimethoxyphenyl groups. Common reagents used in these reactions include sodium hydroxide, dimethylformamide, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group. Common reagents for these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring may interact with biological receptors. The compound’s effects are mediated through pathways involving these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents on Pyrimidine Ring Key Substituent Effects
Target Compound 2,4-Dimethoxyphenyl, morpholin-4-yl, NO₂, CH₃ Electron-donating methoxy groups enhance aromatic π-donor capacity; morpholine improves solubility.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl, 4-methoxyphenyl aminomethyl Electron-withdrawing fluorine reduces electron density; 4-methoxy enhances H-bonding.
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine 4-Methoxyphenyl, CF₃-anilino Trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity.
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenyl, 4-ethoxyanilino Ethoxy group balances electron donation and steric bulk compared to methoxy.

Key Observations :

  • The morpholin-4-yl moiety may improve solubility and serve as a hydrogen-bond acceptor, unlike anilino groups in analogs .
  • The nitro group at position 5 is rare in the analogs studied; its presence likely increases electrophilicity, influencing reactivity in biological systems .

Crystallographic and Conformational Analysis

Compound Name Dihedral Angles (°) Between Pyrimidine and Substituents Hydrogen Bonding Patterns
Target Compound Not reported Predicted: Morpholine O participates in H-bonding.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 12.8 (phenyl), 12.0 (4-methoxyphenyl), 86.1 (aminomethyl) Intramolecular N–H⋯N; C–H⋯O chains along the c-axis.
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 15.4, 28.4, 77.5 (Molecule A); 15.9, 2.7, 61.8 (Molecule B) Intermolecular N–H⋯N and π-π stacking; C–H⋯O links.

Key Observations :

  • Substituent bulkiness correlates with dihedral angles. For example, the 4-ethoxyanilino group in induces larger angles (77.5°) compared to smaller groups like 4-methoxyphenyl (12.0°) .
  • Weak C–H⋯O interactions stabilize crystal packing in analogs ; the morpholine group in the target compound could strengthen these interactions.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups. The presence of morpholine and methoxy groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Chemical Structure

  • Molecular Formula: C15H18N6O4
  • Molecular Weight: 358.34 g/mol
  • Key Functional Groups:
    • Morpholine
    • Nitro group
    • Dimethoxyphenyl moiety

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, suggesting that structural modifications can enhance cytotoxicity against various cancer types .

Case Study: Cytotoxicity Evaluation

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23127.6
Compound BA549 (lung)49.85
This compoundTBDTBD

Antiviral Activity

N-Heterocycles, including pyrimidine derivatives, have been recognized for their antiviral properties. Research indicates that similar compounds can inhibit viral replication effectively at low concentrations. For example, certain derivatives showed EC50 values ranging from 130 to 263 μM against specific viral strains in vitro .

Antiviral Mechanism

The mechanism of action often involves the inhibition of viral enzymes or interference with viral entry into host cells. The presence of morpholine may enhance membrane permeability or facilitate interaction with viral proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Substituents on the Pyrimidine Ring: Variations can significantly alter potency.
  • Morpholine Group: Enhances solubility and potential target interactions.
  • Dimethoxy Substitution: May improve binding affinity to biological targets.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(2,4-dimethoxyphenyl)-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine?

The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

  • Pyrimidine ring formation : Condensation of β-diketones or amidines with nitriles under acidic conditions to establish the pyrimidine backbone .
  • Substituent introduction : Nucleophilic aromatic substitution (e.g., morpholino group at C6) and Ullmann-type coupling for aryl amine attachment (e.g., 2,4-dimethoxyphenyl group at C2) .
  • Nitration : Selective nitration at C5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholino protons as a multiplet at δ 3.5–3.7 ppm) .
  • IR spectroscopy : Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₂N₅O₅: 424.16) .
  • X-ray crystallography : Resolve conformational details (e.g., dihedral angles between pyrimidine and aryl groups) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the compound’s crystallographic conformation?

Substituents dictate molecular packing and intramolecular interactions:

  • Morpholino group : Planar orientation relative to the pyrimidine ring (dihedral angle ~12–15°) due to N–H···N hydrogen bonding, stabilizing the chair conformation of the morpholine ring .
  • Nitro group : Induces steric hindrance, leading to a ~86° dihedral angle between the pyrimidine and 2,4-dimethoxyphenyl groups, reducing π-π stacking but enhancing solubility .
  • Methoxy groups : Participate in weak C–H···O interactions, contributing to layered crystal packing .
  • Methodology : Use SHELXL for refinement, analyzing displacement parameters and hydrogen-bonding networks to model substituent effects .

Q. What strategies can resolve discrepancies in biological activity data across structurally similar pyrimidine derivatives?

Contradictions may arise from:

  • Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing (e.g., broth microdilution vs. agar diffusion) .
  • Substituent effects : Compare analogs (e.g., replacing 2,4-dimethoxy with 4-chlorophenyl) to isolate electronic vs. steric contributions to activity .
  • Metabolic stability : Perform hepatic microsome assays to assess nitro group reduction rates, which may vary by species (e.g., human vs. murine models) .
  • Data reconciliation : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, logP) with bioactivity trends .

Q. How can computational modeling complement experimental data in understanding the compound’s pharmacophore?

  • Docking studies : Use AutoDock Vina to map interactions with target enzymes (e.g., dihydrofolate reductase), identifying critical H-bonds with morpholino oxygen and nitro groups .
  • MD simulations : Simulate solvation effects in explicit water models to predict bioavailability (logS ~ -3.2) and membrane permeability (logP ~ 2.5) .
  • QSAR models : Train models using descriptors like polar surface area (PSA) and molar refractivity to optimize substituents for target affinity .
  • Validation : Cross-check predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Notes

  • Crystallography : Refine structures using SHELXL-2018 , emphasizing Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. C–H···π contributions) .
  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and optimize nitration conditions to minimize byproducts (e.g., dinitro derivatives) .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and validate cytotoxicity in HEK-293 cells to exclude false positives .

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